1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea
Description
3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(2-METHOXYPHENYL)AMINO]METHYLIDENE]UREA is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dimethylpyrimidinyl group, and a methoxyphenyl group, all connected through a urea linkage.
Properties
Molecular Formula |
C21H20Cl2N6O2 |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-methoxyphenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C21H20Cl2N6O2/c1-12-10-13(2)25-19(24-12)28-20(27-17-6-4-5-7-18(17)31-3)29-21(30)26-14-8-9-15(22)16(23)11-14/h4-11H,1-3H3,(H3,24,25,26,27,28,29,30) |
InChI Key |
JQIQBDDPZDNGFC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2OC)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2OC)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(2-METHOXYPHENYL)AMINO]METHYLIDENE]UREA involves multiple steps, typically starting with the preparation of the dichlorophenyl and dimethylpyrimidinyl intermediates. These intermediates are then reacted under specific conditions to form the final compound. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl and pyrimidinyl groups, using reagents like halogens or nucleophiles.
Scientific Research Applications
3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(2-METHOXYPHENYL)AMINO]METHYLIDENE]UREA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The pathways involved often include inhibition of enzymes or receptors, modulation of signal transduction pathways, and interference with cellular processes.
Comparison with Similar Compounds
Compared to other similar compounds, 3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(2-METHOXYPHENYL)AMINO]METHYLIDENE]UREA stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- N-(3,4-DICHLOROPHENYL)-N’-((1E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)UREA
- N-[(3,4-DICHLOROPHENYL)METHYL]-2-[(2R,5R,6R)-6-(HYDROXYMETHYL)-5-[(2-METHOXYANILINO)-OXOMETHYL]AMINO]-2-OXANYL]ACETAMIDE
These compounds share structural similarities but differ in their specific functional groups and resulting properties.
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